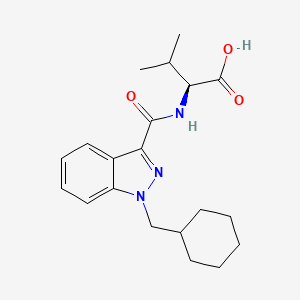

AB-CHMINACA metabolite M2

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-13(2)17(20(25)26)21-19(24)18-15-10-6-7-11-16(15)23(22-18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H,21,24)(H,25,26)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDOPMKLKXLVEL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101188337 | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185887-51-7 | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185887-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((1-(Cyclohexylmethyl)-1H-indazol-3-yl)carbonyl)-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-((1-(CYCLOHEXYLMETHYL)-1H-INDAZOL-3-YL)CARBONYL)-L-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57LGFISXI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Ab Chminaca Metabolic Pathways Leading to Metabolite M2

In Vitro Metabolic Investigations

To understand how AB-CHMINACA is metabolized, scientists utilize in vitro models that mimic the processes occurring in the human liver. These laboratory-based studies are fundamental in predicting and identifying the metabolic fate of new psychoactive substances.

Application of Human Liver Microsomes (HLMs) in Biotransformation Studies

Human liver microsomes (HLMs) are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govuantwerpen.be Studies have demonstrated that incubating AB-CHMINACA with HLMs results in the formation of numerous metabolites. nih.gov These investigations have been instrumental in identifying the primary enzymatic reactions involved in the biotransformation of AB-CHMINACA. uantwerpen.be Specifically, HLMs have been used to pinpoint the hydroxylation and carboxylation reactions that are key steps in the metabolic cascade. nih.gov

Role of Human Hepatocytes in Comprehensive Metabolite Profiling

While HLMs are excellent for studying Phase I metabolic reactions, pooled human hepatocytes offer a more complete picture of drug metabolism. frontiersin.orgnih.govd-nb.info Hepatocytes are intact liver cells that contain the full complement of metabolic enzymes and cofactors for both Phase I and Phase II reactions. d-nb.info Research using human hepatocytes has confirmed the metabolic pathways observed with HLMs and has provided a more comprehensive profile of AB-CHMINACA metabolites. diva-portal.orgoup.com This includes the formation of glucuronide conjugates, which are products of Phase II metabolism. nih.gov The use of hepatocytes is considered a superior model for predicting in vivo human metabolism as it more closely represents the physiological environment of the liver. nih.govd-nb.info

Identification of Primary Metabolic Transformations Leading to M2

The formation of the M2 metabolite from AB-CHMINACA involves several key metabolic steps. These transformations primarily target specific chemical moieties within the parent compound.

A significant metabolic pathway for AB-CHMINACA and related synthetic cannabinoids is the hydrolysis of the terminal amide group. frontiersin.orgscispace.comresearchgate.net This reaction is catalyzed by amidase enzymes and results in the formation of a carboxylic acid. nih.gov This initial hydrolytic step is a crucial prerequisite for subsequent metabolic modifications that ultimately lead to the M2 metabolite. researchgate.net

Following or preceding the initial hydrolysis, the cyclohexyl ring of AB-CHMINACA is a primary site for hydroxylation. scispace.comresearchgate.net This reaction, mediated by CYP enzymes, introduces a hydroxyl group onto the cyclohexyl ring. nih.gov Studies have shown that hydroxylation can occur at various positions on this ring, leading to a variety of hydroxylated metabolites. nih.govd-nb.info The main mechanism of AB-CHMINACA metabolism by CYP enzymes is the hydroxylation of the methyl-cyclohexyl group. scispace.com

The isopropyl group attached to the valine moiety of AB-CHMINACA is also susceptible to metabolic modification. nih.govbbgate.com This can involve hydroxylation to form a hydroxylated intermediate, which can then be further oxidized to a ketone. researchgate.net These oxidative processes contribute to the structural diversity of the metabolites formed from AB-CHMINACA. nih.govresearchgate.net

Metabolic Pathway Summary

The elucidation of AB-CHMINACA's metabolic pathways reveals a multi-step process leading to the formation of the M2 metabolite. The key transformations are summarized in the table below.

| Metabolic Step | Enzyme Class | Chemical Modification | Resulting Structure |

| Amide Hydrolysis | Amidase | Cleavage of the terminal amide bond | Carboxylic acid formation |

| Cyclohexyl Hydroxylation | Cytochrome P450 | Addition of a hydroxyl group to the cyclohexyl ring | Hydroxylated intermediate |

| Isopropyl Oxidation | Cytochrome P450 | Hydroxylation and subsequent oxidation of the isopropyl group | Ketone formation |

Hydroxylation of the Cyclohexyl Moiety

Role of Cytochrome P450 (CYP) Enzymes in AB-CHMINACA Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is a critical component of phase I metabolism, responsible for the initial oxidative transformations of a wide array of xenobiotics, including synthetic cannabinoids like AB-CHMINACA. mdpi.com These enzymes, located predominantly in the liver, introduce or expose functional groups on the parent compound, preparing them for further metabolic steps. mdpi.com In the case of AB-CHMINACA, CYP enzymes catalyze reactions such as hydroxylation and N-dealkylation. nih.gov

Research has identified CYP3A4 as the most active and primary enzyme responsible for the oxidative metabolism of AB-CHMINACA. nih.govscispace.com Studies using human liver microsomes (HLMs) and recombinant human CYP enzymes (rCYPs) have demonstrated that CYP3A4 is the main contributor to the formation of hydroxylated metabolites. nih.gov This isoform's significant role is not unique to AB-CHMINACA, as it is involved in the metabolism of approximately one-third of all clinically used drugs and other synthetic cannabinoids like AKB-48 and STS-135. nih.govresearchgate.net The key role of CYP3A4 suggests that the metabolism of AB-CHMINACA could be influenced by other substances that induce or inhibit this enzyme. scispace.comnih.gov

Specific Contribution of CYP3A4

Role of Amidase Enzymes in Deamination Pathways

In addition to the oxidative pathways mediated by CYP enzymes, amidase enzymes play a crucial role in the metabolism of AB-CHMINACA through hydrolysis. researcher.life Amidases are hydrolase enzymes that cleave amide bonds. wikipedia.orgcreative-enzymes.com In the context of AB-CHMINACA, amidases are responsible for the hydrolysis of the terminal amide group, leading to the formation of carboxylated metabolites. nih.govresearchgate.net One of these key carboxylated metabolites is M2 (AB-CHMINACA 3,3-dimethylbutanoic acid), which is formed by the hydrolysis of the valine amide bond. nih.govresearchgate.net This deamination pathway is a significant route of biotransformation for AB-CHMINACA. nih.gov

Formation of Secondary Metabolites from Primary Biotransformations (e.g., glucuronidation of carboxylated metabolites)

Following the initial phase I biotransformations by CYP and amidase enzymes, the resulting metabolites can undergo phase II metabolism, which involves conjugation reactions. nih.gov A primary example of this is glucuronidation, where glucuronic acid is attached to the metabolite, increasing its water solubility and facilitating its excretion from the body. In the case of AB-CHMINACA, the carboxylated metabolites formed via amidase activity can be further metabolized through glucuronidation. nih.govresearchgate.net Studies have detected five different glucuronidated metabolites of AB-CHMINACA, indicating that this is a notable pathway for the elimination of its phase I metabolites. nih.gov The formation of these secondary metabolites, such as glucuronides of hydroxylated and carboxylated products, is an important consideration for comprehensive toxicological screening. researchgate.net

In Vivo Metabolic Observations

The detection and characterization of metabolites in biological specimens are fundamental to confirming exposure to a parent compound. For AB-CHMINACA, metabolite M2 has proven to be a key biomarker.

Detection of AB-CHMINACA Metabolite M2 Across Diverse Biological Matrices (e.g., plasma, urine, hair)

This compound has been successfully identified and quantified in various biological matrices, making it a reliable target for forensic and clinical analysis.

Plasma: In blood plasma, M2 has been detected, sometimes at quantifiable levels even when the parent AB-CHMINACA is below the limit of quantification. researchgate.net This suggests that M2 can persist in the bloodstream and serves as a valuable indicator of recent use, highlighting the importance of including metabolites in blood analysis to avoid false negatives. researchgate.net

Urine: Urine is a common matrix for drug testing, and M2 is a prominent metabolite found in urine samples from individuals who have used AB-CHMINACA. nih.govbiosynth.com The presence of M2 and other metabolites in urine confirms the in vivo relevance of the metabolic pathways identified in in vitro studies. nih.gov

Hair: Hair analysis provides a longer window of detection for substance use. AB-CHMINACA and its metabolite M2 have been detected in hair samples. nih.govresearchgate.netecddrepository.org Research has shown that M2 can be the most frequently detected metabolite in hair, making it a crucial target for determining chronic exposure to AB-CHMINACA. researchgate.netecddrepository.org

The consistent detection of M2 across these different biological samples underscores its importance as a primary biomarker for verifying AB-CHMINACA consumption.

Interactive Data Table: Detection of this compound

| Biological Matrix | Key Findings | References |

| Plasma | M2 can be present at quantifiable levels even when the parent compound is not detectable. | researchgate.net |

| Urine | M2 is a reliably detected metabolite, confirming in vivo metabolic pathways. | nih.govbiosynth.com |

| Hair | M2 is often the most detected metabolite, indicating long-term exposure. | nih.govresearchgate.netecddrepository.org |

Relative Abundance of this compound Compared to Parent Compound and Other Metabolites in vivo

The relative concentrations of AB-CHMINACA and its metabolites, including M2, vary significantly depending on the biological matrix analyzed. Research indicates that in blood and urine, metabolite M2 can be present at substantially higher concentrations than the parent compound, making it a crucial marker for detection. researchgate.netnih.gov

An analysis of clinical samples from an outbreak demonstrated that M2 was often quantifiable in serum and plasma even when the parent AB-CHMINACA was below the lower limit of quantification. researchgate.netnih.gov In this study, all 15 samples that tested positive for AB-CHMINACA also contained quantifiable amounts of metabolite M2. nih.gov Furthermore, in the 21 available urine samples from this cohort, none contained the parent compound, whereas 12 contained predicted metabolites, including M2. nih.gov This suggests rapid and extensive metabolism of the parent drug in the body. researchgate.net The presence of metabolites at higher levels than the parent synthetic cannabinoids in blood is a phenomenon also observed with other similar compounds. researchgate.net

The following table details the concentrations of AB-CHMINACA and its M2 metabolite found in serum, plasma, and urine samples from individuals exposed to the compound.

| Sample ID | Matrix | [AB-CHMINACA] (ng/mL) | [Metabolite M2] (ng/mL) |

|---|---|---|---|

| UF-IP | Urine | - | 8.3 |

| UF-1 | Serum | 0.2 | 1.5 |

| UF-2 | Serum | 0.1 | 1.4 |

| UF-3 | Serum | <0.1 | 0.5 |

| UF-4 | Serum | 0.1 | 1.6 |

| UF-5 | Serum | 0.1 | 1.0 |

| UF-6 | Serum | 0.2 | 2.0 |

| UF-7 | Serum | 0.1 | 1.6 |

| UF-8 | Serum | 0.3 | 2.7 |

| UF-9 | Serum | 1.0 | 5.8 |

| UF-10 | Serum | 0.2 | 1.6 |

| UF-11 | Plasma | <0.1 | 0.4 |

| UF-12 | Serum | 0.5 | 4.5 |

| UF-13 | Serum | 0.1 | 1.1 |

| UF-14 | Serum | 0.2 | 2.2 |

Conversely, analysis of hair samples shows a different distribution. In a study analyzing hair from a user, the concentration of the parent AB-CHMINACA was found to be much higher than that of its metabolites, including M2 and another metabolite, M4. researchgate.net This indicates that the parent compound may accumulate in hair to a greater extent than its metabolites, making it a more abundant target in that specific matrix. researchgate.netnih.gov

Analytical Methodologies for the Detection and Characterization of Ab Chminaca Metabolite M2

Chromatographic Separation Techniques for Metabolite Analysis

Chromatographic separation is a critical step in the analytical workflow, enabling the isolation of AB-CHMINACA metabolite M2 from complex biological matrices such as urine, blood, and hair. nih.govnih.gov This separation is essential to minimize matrix effects and ensure accurate identification and quantification. nih.gov Both liquid chromatography (LC) and gas chromatography (GC) have been successfully employed for this purpose.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a widely used and effective technique for the analysis of AB-CHMINACA and its metabolites. nih.govnih.gov This approach offers high sensitivity and selectivity, making it suitable for detecting the low concentrations of metabolites often found in biological samples. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool for the analysis of synthetic cannabinoid metabolites, including AB-CHMINACA M2. diva-portal.orgnih.gov UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for higher separation efficiency, faster analysis times, and improved resolution compared to traditional HPLC. For instance, a UHPLC-QTOF-MS method was developed for the screening and quantification of 35 synthetic cannabinoid metabolites, including those of AB-CHMINACA, in urine samples. nih.govdiva-portal.org This highlights the capability of UHPLC to handle complex mixtures and provide reliable results.

The choice of the stationary phase is a critical parameter in LC method development, as it directly influences the retention and selectivity of the separation. For the analysis of synthetic cannabinoids and their metabolites, C18 and biphenyl (B1667301) columns are among the most popular choices.

C18 Columns: These are reversed-phase columns with a stationary phase consisting of octadecylsilane. They are widely used due to their hydrophobicity and ability to retain a broad range of analytes. nih.govnih.gov Several studies have successfully employed C18 columns for the chromatographic separation of AB-CHMINACA metabolites. nih.govdiva-portal.orgnih.gov For example, a validated method for the determination of AB-CHMINACA and its metabolites in hair utilized a C18 column. nih.gov

Biphenyl Columns: Biphenyl stationary phases offer alternative selectivity compared to C18 columns, particularly for aromatic compounds. chromatographyonline.com The biphenyl ligand can engage in π-π interactions with analytes containing aromatic rings, leading to enhanced retention and resolution of structurally similar compounds, such as isomers. chromatographyonline.com Research has demonstrated the successful use of biphenyl columns for the separation of synthetic cannabinoid metabolites. d-nb.info One study highlighted that the choice between C18 and biphenyl phases can be crucial for resolving isomers that might co-elute on one type of column but not the other.

The selection between these stationary phases often depends on the specific analytes of interest and the complexity of the sample matrix.

Table 1: Comparison of Stationary Phases Used in LC Analysis of Synthetic Cannabinoid Metabolites

| Stationary Phase | Principle of Separation | Advantages for this compound Analysis |

| C18 (Octadecyl) | Hydrophobic interactions | Robust, versatile, widely available, effective for a broad range of compounds. nih.govnih.gov |

| Biphenyl | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds, potential for better resolution of isomers. chromatographyonline.comd-nb.info |

The mobile phase composition and elution strategy are tailored to achieve optimal separation of the target analytes. In reversed-phase LC, the mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govtermedia.pl

Mobile Phase Composition: The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase is common practice. nih.govtermedia.pl These additives help to control the pH and improve peak shape and ionization efficiency in the mass spectrometer. For instance, a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is frequently used. nih.govnih.gov

Gradient Elution: Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is typically employed. nih.govnih.gov This allows for the effective elution of compounds with a wide range of polarities. A typical gradient might start with a higher proportion of the aqueous phase to retain polar metabolites and gradually increase the organic phase concentration to elute less polar compounds. For example, a gradient could start at 15% acetonitrile and increase to 100% over several minutes. nih.gov The flow rate is also optimized to ensure efficient separation and is often in the range of 0.250 to 0.8 mL/min. nih.govnih.gov

Table 2: Example of a Gradient Elution Program for Synthetic Cannabinoid Metabolite Analysis

| Time (min) | % Aqueous (e.g., 0.1% Formic Acid in Water) | % Organic (e.g., 0.1% Formic Acid in Acetonitrile) |

| 0.0 | 85 | 15 |

| 7.0 | 60 | 40 |

| 10.0 | 0 | 100 |

| 11.0 | 0 | 100 |

| 11.1 | 85 | 15 |

| 15.0 | 85 | 15 |

This table is a representative example and specific gradient profiles will vary depending on the analytical method.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another established technique for the analysis of synthetic cannabinoids and their metabolites. nih.govbiosynth.com While often requiring derivatization of the analytes to increase their volatility and thermal stability, GC-MS can provide excellent separation and structural information. It has been noted as a viable method for the quantification of AB-CHMINACA metabolites in human urine. biosynth.com

Liquid Chromatography (LC) Approaches

Selection and Optimization of Stationary Phases (e.g., C18, Biphenyl Columns)

Mass Spectrometry (MS) Applications for Metabolite Identification and Quantification

Mass spectrometry is the cornerstone for the definitive identification and quantification of this compound. When interfaced with a chromatographic system, it provides a powerful analytical tool.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, is frequently used for metabolite identification studies. d-nb.infonih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the metabolites and aids in their structural elucidation.

For quantitative analysis, tandem mass spectrometry (MS/MS) is the preferred technique. nih.govnih.gov In MS/MS, a specific precursor ion (the molecular ion of the metabolite) is selected and fragmented, and the resulting product ions are monitored. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, enabling the accurate quantification of the metabolite even at very low concentrations in complex biological matrices. nih.gov

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in forensic and clinical toxicology for the analysis of new psychoactive substances (NPS), including synthetic cannabinoids and their metabolites. nih.govnih.gov Unlike traditional mass spectrometry, HRMS instruments provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm), which allows for the determination of the elemental composition of an unknown compound. diva-portal.org This capability is crucial for identifying novel substances for which reference standards may not exist. mdpi.com The use of HRMS enables non-targeted screening approaches, where full-scan data is acquired, allowing for the retrospective analysis of previously collected data for newly identified threats without the need for re-injection. nih.govojp.govdrugsandalcohol.ie This is a significant advantage given the constantly evolving landscape of synthetic cannabinoids. ojp.gov

Quadrupole Time-of-Flight (QTOF) MS

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a powerful HRMS technique frequently employed for the screening and confirmation of synthetic cannabinoid metabolites like this compound. nih.govdiva-portal.orgresearchgate.net This hybrid instrument combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high sensitivity, resolution, and mass accuracy. nih.govresearchgate.net In a typical workflow, the QTOF acquires full-spectrum data, which is not limited by the scan or dwell times of targeted methods, meaning new compounds can be added to screening lists without compromising the detection of existing ones. diva-portal.org

Several studies have detailed the use of liquid chromatography coupled with QTOF-MS (LC-QTOF-MS) for analyzing synthetic cannabinoids in biological samples. nih.govnih.gov For instance, an LC-QTOF-MS method was successfully used to analyze plasma, serum, and urine samples during an outbreak investigation, confirming the presence of AB-CHMINACA and quantifying its M2 metabolite. nih.gov In this analysis, samples were separated via liquid chromatography before being ionized by an electrospray ionization (ESI) source and analyzed by the QTOF/MS. nih.gov The high resolution of the QTOF instrument (often exceeding 20,000 FWHM) allows for confident identification based on accurate mass and isotopic pattern matching. diva-portal.org

Orbitrap Mass Spectrometry

Orbitrap mass spectrometry is another leading HRMS technology utilized for the characterization of synthetic cannabinoid metabolites. d-nb.infoswgdrug.org An Orbitrap instrument uses a novel ion trap where ions orbit around a central spindle; the frequency of this orbit is directly related to the mass-to-charge ratio of the ion. This technology provides very high resolution (often 70,000 FWHM or greater) and excellent mass accuracy. d-nb.info

In studies of related compounds such as ADB-CHMINACA, liquid chromatography coupled with high-resolution tandem mass spectrometry using an Orbitrap analyzer has been instrumental in identifying major metabolites from in vitro incubations with human hepatocytes. d-nb.inforesearchgate.net For the analysis of AB-CHMINACA itself, flow injection analysis with an LTQ Orbitrap XL mass spectrometer has been used to obtain high-resolution full-scan mass data. swgdrug.org The high resolving power is critical for distinguishing between isobaric interferences—compounds that have the same nominal mass but different elemental compositions—which are common in complex biological matrices. d-nb.info

Non-targeted Screening and Retrospective Data Analysis Capabilities

A key advantage of HRMS techniques like QTOF and Orbitrap is their inherent suitability for non-targeted screening and retrospective data analysis. nih.govojp.gov As new synthetic cannabinoids and their metabolites emerge, it is impractical to constantly re-validate targeted assays. drugsandalcohol.ie HRMS allows laboratories to acquire comprehensive, high-resolution full-scan data for all ions present in a sample. ojp.gov This data can be archived and later re-examined or "mined" for compounds that were not known or targeted at the time of the initial analysis. ojp.govcfsre.org

This retrospective capability has proven invaluable in forensic toxicology. cfsre.org For example, a novel analytical approach using SWATH® acquisition, a data-independent acquisition (DIA) technique on a TripleTOF® QTOF system, allows for the creation of comprehensive digital archives of sample data. ojp.gov These archives can be queried at any time to identify emerging synthetic cannabinoids, track trends in drug use, and provide timely intelligence to public health and law enforcement agencies without needing to re-analyze the physical samples. ojp.govcfsre.org This approach helps laboratories keep pace with the rapid proliferation of NPS and identify the most appropriate biomarkers for consumption. ojp.govdrugsandalcohol.ie

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a critical technique for the structural elucidation and confirmed identification of metabolites like this compound. nih.gov The process involves the selection of a specific precursor ion (in this case, the protonated molecule of M2), which is then subjected to collision-induced dissociation (CID) to generate a series of characteristic product ions, or fragments. The resulting fragmentation pattern serves as a structural fingerprint, providing definitive identification when compared to a reference standard or library spectrum. diva-portal.orgnih.gov Both triple quadrupole (QqQ) and HRMS instruments like QTOF and Orbitrap are used to perform MS/MS experiments. nih.govnih.gov

Fragmentation Patterns and Characteristic Ions for this compound

This compound is formed by the hydrolysis of the terminal amide of the valine moiety of the parent compound to a carboxylic acid. Its fragmentation pattern is key to its identification. A characteristic fragmentation for indazole-3-carboxamide compounds, including this compound, involves the C-N cleavage of the amide group. ulisboa.pt

While detailed public-domain fragmentation spectra specifically for AB-CHMINACA M2 are limited, the fragmentation of structurally analogous metabolites provides insight. For example, in related indazole carboxamides, fragmentation of the amide group affords a characteristic indazole acylium ion (e.g., at m/z 145). d-nb.infonih.gov Other common fragmentations include losses from the side chain. For the closely related ADB-CHMINACA, characteristic fragments are generated by the loss of the cyclohexylmethyl group and cleavages around the amide linker, producing ions characteristic of the indazole core (m/z 145.0395 and 163.0499). d-nb.info The presence of the carboxylic acid group in M2 would lead to a characteristic neutral loss of H₂O and CO.

Table 1: Predicted Characteristic MS/MS Fragments for this compound

| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Description of Fragmentation |

|---|---|---|

| 358.2 | 340.2 | Loss of H₂O |

| 358.2 | 314.2 | Loss of CO₂ |

| 358.2 | 241.1 | Cleavage of amide bond, loss of valine moiety |

Note: This table is based on general fragmentation patterns of similar compounds and requires experimental verification.

Data-Dependent Acquisition and Library Matching for Tentative and Confirmed Identification

In practice, the identification of this compound in a sample is often achieved using a data-dependent acquisition (DDA) workflow. core.ac.uk In this setup, the mass spectrometer performs a continuous full scan (MS1). When an ion's intensity exceeds a predefined threshold and its mass matches a value on an inclusion list, the instrument automatically switches to an MS/MS experiment (MS2) to acquire a fragmentation spectrum for that ion. d-nb.info

Once an MS/MS spectrum is acquired, it is compared against a spectral library containing previously recorded spectra of known reference standards. nih.govnih.gov This comparison is performed by software that calculates a match score based on the presence of matching fragment ions, their mass accuracy, and their relative abundance. diva-portal.orgnih.gov A high match score (e.g., ≥80 out of 100) is typically required for a confirmed identification. diva-portal.orgnih.gov This combination of accurate mass precursor ion data from the MS1 scan and the fragmentation pattern from the MS2 scan provides a high degree of confidence in the identification of the metabolite. diva-portal.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| AB-CHMINACA |

| This compound |

| AB-FUBINACA |

| ADB-CHMINACA |

| ADB-FUBINACA |

| 5F-AKB48 |

| AM-2201 |

| JWH-018 N-pentanoic acid glucuronide |

| UR-144 N-(5-hydroxypentyl) glucuronide |

| Tramadol |

| Benzamide |

| 4-nitrophenol |

| Valine |

Quantification Strategies for this compound

The accurate quantification of this compound is predominantly achieved through the development of sophisticated analytical assays, with careful selection and application of internal standards to ensure reliability.

Development of Quantitative Assays

The primary analytical technique for the quantitative analysis of this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). caymanchem.comfrontiersin.org This methodology offers high sensitivity and selectivity, which is critical due to the low concentrations of metabolites typically found in biological specimens. frontiersin.org High-resolution mass spectrometry (HRMS) techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), are also employed for both screening and quantification purposes, allowing for the detection of a broad range of synthetic cannabinoid metabolites, including AB-CHMINACA M2. diva-portal.orgd-nb.info

The development and validation of these quantitative assays adhere to strict international guidelines to ensure their accuracy and reproducibility. uni-saarland.de Key validation parameters are meticulously evaluated and reported. For instance, in a validated LC-MS/MS method for the detection of AB-CHMINACA and its metabolites in hair, the limits of detection (LOD) and quantification (LOQ) for M2 were established, alongside demonstrations of good linearity within a defined concentration range. caymanchem.comuni-saarland.de Such methods typically demonstrate intra- and inter-assay precision and accuracy values below 15%, confirming their reliability for forensic applications. caymanchem.comuni-saarland.de In some studies, quantifiable amounts of this compound have been detected in plasma samples even when the parent compound was below the lower limit of quantification, highlighting the importance of targeting metabolites in toxicological screenings. researchgate.net

A study detailing a method for analyzing 24 synthetic cannabinoid metabolites, including AB-CHMINACA M2, in blood and urine reported specific quantification ranges based on the signal intensity of the analytes. nii.ac.jp For example, AB-CHMINACA M2 was categorized into a group with a quantification range of 0.1–2.0 ng/mL. nii.ac.jp Another comprehensive method for detecting synthetic cannabinoids in blood reported a limit of detection of 0.1 ng/mL for this compound. caymanchem.com

The table below summarizes the validation parameters for the quantification of this compound from a representative study.

| Analyte | Matrix | LOD | LOQ | Linearity Range | Reference |

| AB-CHMINACA M2 | Hair | 0.5 - 10 pg/mg | 2 - 50 pg/mg | 5 - 1000 pg/mg | caymanchem.comuni-saarland.de |

| AB-CHMINACA M2 | Blood | 0.1 ng/mL | - | - | caymanchem.com |

| AB-CHMINACA M2 | Blood/Urine | - | 0.1 ng/mL | 0.1 - 2.0 ng/mL | nii.ac.jp |

Internal Standard Selection and Application

The use of an appropriate internal standard (IS) is fundamental for accurate quantification in mass spectrometry-based assays, as it compensates for variations during sample preparation and instrumental analysis. nii.ac.jp For the analysis of this compound, isotopically labeled analogs are the preferred choice for internal standards because they share very similar physicochemical properties with the analyte, but have a different mass, allowing them to be distinguished by the mass spectrometer.

Deuterated standards are commonly employed. For instance, AB-CHMINACA-d4 is available as a certified reference material for the quantification of the parent compound and can be relevant in methods that simultaneously measure the parent drug and its metabolites. caymanchem.com In multi-analyte methods that include this compound, a variety of deuterated internal standards have been utilized, such as AB-CHMINACA metabolite M4-D4, AB-FUBINACA-D4, and UR-144 N-pentanoic acid-D5. scitechnol.com In some cases, a non-isotopically labeled compound, theophylline, has been used as an internal standard. uantwerpen.be One study on the metabolism of a related compound, APP-CHMINACA, used a standard solution of AB-CHMINACA as the internal standard. nih.gov The internal standard is typically added to the biological sample at the beginning of the extraction procedure to account for analyte loss at every stage. scitechnol.com

Sample Preparation and Extraction Techniques for Biological Matrices

Effective sample preparation is a critical step to remove interferences from the biological matrix and to concentrate the analyte before instrumental analysis. The most common techniques for this compound are liquid-liquid extraction and solid-phase extraction.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Due to the hydrophobic nature of many synthetic cannabinoids and their metabolites, LLE is a frequently used extraction method. researchgate.net

In a study investigating the metabolism of APP-CHMINACA, a related synthetic cannabinoid, urine samples were extracted using ethyl-acetate following enzymatic hydrolysis. nih.gov This demonstrates a practical application of LLE for extracting cannabinoid metabolites from a complex biological matrix. For the analysis of seized materials containing AB-CHMINACA, an LLE sample preparation technique was also successfully applied. researchgate.net

Solid-Phase Extraction (SPE) Methodologies

Solid-phase extraction is considered a highly reliable and sensitive technique for sample preparation in forensic toxicology. It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a different solvent. nih.gov

For the extraction of synthetic cannabinoids, including this compound, from blood, a common method involves the use of polymeric cation exchange cartridges, such as Bond Elute Plexa PCX. caymanchem.comscitechnol.com A typical SPE protocol includes protein precipitation with acetonitrile, followed by conditioning the SPE cartridge with methanol and an appropriate buffer (e.g., ammonium acetate). scitechnol.com The sample supernatant is then loaded onto the cartridge, which is subsequently washed with a sequence of solvents to remove impurities. Finally, the analyte is eluted with a mixture of an organic solvent and a base, such as acetonitrile and ammonium hydroxide. scitechnol.com Other methods have utilized non-polar C18 SPE columns for the extraction of AB-CHMINACA from blood. termedia.pl

Enzymatic Hydrolysis (e.g., β-Glucuronidase Treatment) for Enhanced Metabolite Detection

In humans, drugs and their metabolites are often conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in urine. d-nb.infouni-saarland.de These glucuronidated metabolites may not be directly detectable by some analytical methods or may have poor chromatographic retention. Therefore, a deconjugation step is often necessary to cleave the glucuronic acid moiety and measure the free metabolite.

Enzymatic hydrolysis with β-glucuronidase is a standard procedure in urine toxicology to cleave these glucuronide conjugates. diva-portal.orgscitechnol.com For the analysis of synthetic cannabinoid metabolites in urine, samples are typically incubated with a β-glucuronidase solution at a controlled temperature and pH prior to extraction. diva-portal.orgnih.gov For example, one method describes incubating urine samples with β-glucuronidase at 50 °C for 60 minutes. nih.gov

Interestingly, one study on the metabolites of MAB-CHMINACA, a related compound, found that hydrolysis with β-glucuronidase did not lead to an increase in the concentration of two of its major metabolites, suggesting they are not extensively glucuronidated in vivo. nih.gov However, studies on AB-CHMINACA metabolism have indicated that glucuronidation can occur after initial metabolic transformations like amide hydrolysis, making enzymatic treatment a potentially crucial step for comprehensive metabolite profiling. d-nb.infouantwerpen.be

Forensic and Research Applications of Ab Chminaca Metabolite M2 Analysis

Selection of AB-CHMINACA Metabolite M2 as a Biomarker

The identification of reliable biomarkers is paramount for accurately detecting the use of synthetic cannabinoids like AB-CHMINACA. The focus on metabolites, particularly M2, stems from the inherent challenges of detecting the parent compound and the need for specific and sensitive analytical targets.

Rationale for Metabolite-Centric Detection Strategies in Forensic Toxicology

The use of metabolite-centric detection strategies in forensic toxicology is a response to the rapid and extensive metabolism that most synthetic cannabinoids undergo in the human body. frontiersin.orgnumberanalytics.com Parent compounds are often present in biological samples at very low concentrations or are completely absent shortly after consumption, making their detection difficult. numberanalytics.com Metabolites, however, are typically present for a longer duration and at higher concentrations, providing a more extended window for detection. researchgate.net

This approach is crucial for several reasons:

Extended Detection Window: Metabolites can be detected in urine for a significantly longer period than the parent compound in blood or oral fluid. researchgate.net

Increased Sensitivity: The concentration of certain metabolites can be higher than that of the parent drug, enhancing the likelihood of detection. nih.gov

Confirmation of Ingestion: The presence of metabolites confirms that the drug has been processed by the body, distinguishing actual use from external contamination, which is particularly relevant for hair analysis. europa.eu

The development of sophisticated analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in the ability to identify and quantify these metabolites in various biological samples. mums.ac.ir

Challenges in Differentiating Chemically Similar Synthetic Cannabinoid Metabolites

A significant hurdle in forensic toxicology is the structural similarity among different synthetic cannabinoids and their metabolites. frontiersin.org This chemical resemblance can lead to cross-reactivity in immunoassays and complicates the definitive identification of the specific parent compound consumed. frontiersin.org

Key challenges include:

Shared Metabolic Pathways: Different synthetic cannabinoids can produce identical or isobaric metabolites, making it difficult to attribute the metabolite to a single parent drug. frontiersin.orgoup.com For instance, the defluorination of AM-2201 can result in metabolites that are structurally identical to those of JWH-018. oup.com

Isomeric Compounds: The existence of isomers among synthetic cannabinoids and their metabolites requires high-resolution analytical methods to differentiate them accurately.

Lack of Reference Standards: The constant emergence of new synthetic cannabinoids means that certified reference materials for their metabolites are often unavailable, hindering the validation of analytical methods. frontiersin.org

These challenges necessitate the use of highly specific and sensitive analytical techniques, such as high-resolution mass spectrometry (HRMS), which can provide more detailed structural information to distinguish between closely related metabolites. nih.gov

Biological Matrix Considerations for Metabolite M2 Detection

The choice of biological matrix is a critical factor in the detection of this compound, with each matrix offering distinct advantages and limitations regarding detection windows and the type of information that can be obtained.

Urine Analysis for Extended Detection Windows

Urine is a preferred matrix for detecting synthetic cannabinoid use due to its non-invasive collection and the longer detection window it provides for metabolites. frontiersin.orgresearchgate.net While the parent AB-CHMINACA compound is often not detectable in urine, its metabolites, including M2, can be identified. nih.govmdpi.com

In one study, while the parent AB-CHMINACA was not found in any of the 21 urine samples from suspected users, its predicted metabolites were present in approximately half of them. mdpi.com Another study focusing on the in vivo metabolism of AB-CHMINACA also confirmed the presence of M2 among other metabolites in a user's urine sample, while the parent compound was absent. uantwerpen.be This underscores the necessity of targeting metabolites like M2 for effective urine screening. caymanchem.comglpbio.com

Table 1: Detection of AB-CHMINACA and its Metabolite M2 in Urine

| Study Finding | Parent AB-CHMINACA Detected | This compound Detected | Reference |

|---|---|---|---|

| Outbreak Investigation | No | Yes (in ~50% of samples) | mdpi.com |

Hair Analysis for Retrospective and Chronic Exposure Assessment

Hair analysis offers a unique advantage in its ability to provide a long-term history of drug exposure, spanning weeks to months. nih.gov This makes it an invaluable tool for assessing chronic use or for retrospective investigations. AB-CHMINACA and its metabolite M2 have been successfully detected in hair samples.

A study analyzing hair from individuals suspected of synthetic cannabinoid use found AB-CHMINACA to be the most frequently detected compound. nih.gov Crucially, its metabolite, AB-CHMINACA M2, was also detected in most of these cases. nih.gov Another study on the distribution of synthetic cannabinoids in the hair of drug users reported similar findings, with AB-CHMINACA and its M2 metabolite being prevalent. researchgate.net

Table 2: Concentration Ranges of AB-CHMINACA and Metabolite M2 in Hair

| Compound | Concentration Range (pg/mg) | Reference |

|---|---|---|

| AB-CHMINACA | 2.2 - 15,300 | nih.govmdpi.com |

Plasma and Serum Analysis for Acute Exposure Identification

Plasma and serum are the matrices of choice for identifying acute exposure and for correlating drug concentrations with clinical effects. nih.gov While the detection window for parent compounds in blood is short, the analysis of metabolites like M2 can provide crucial evidence of recent use, even when the parent drug is below the limit of quantification. researchgate.netnih.gov

In an investigation of an acute delirium outbreak linked to AB-CHMINACA, quantifiable amounts of the parent compound were found in the serum or plasma of 13 patients. nih.gov Notably, all 15 samples that tested positive for AB-CHMINACA also contained quantifiable amounts of the M2 metabolite. nih.gov In some instances, quantifiable levels of M2 were found even when the parent compound was below the lower limit of quantification, highlighting the importance of including metabolites in blood-based testing to avoid false negatives. researchgate.netmdpi.com

Table 3: Findings of AB-CHMINACA and Metabolite M2 in Plasma/Serum

| Study Finding | Parent AB-CHMINACA Detected | This compound Detected | Reference |

|---|---|---|---|

| Acute Delirium Outbreak | Yes (quantifiable in 13 patients, present below LLOQ in 2) | Yes (quantifiable in all 15 positive samples) | nih.gov |

Development and Availability of Reference Standards for this compound

The emergence of novel synthetic cannabinoids like AB-CHMINACA presents a significant challenge for forensic and research laboratories. Accurate identification and quantification of these substances and their metabolites are crucial for clinical toxicology, forensic investigations, and understanding their pharmacological effects. A cornerstone of reliable analytical testing is the availability of high-purity reference standards.

Certified Reference Materials (CRMs) are indispensable for the validation of analytical methods. They serve as a benchmark of accuracy and are essential for ensuring that a laboratory's methods are fit for purpose. For the analysis of this compound, CRMs are critical for several aspects of method validation, including establishing selectivity, determining the linear range of quantification, and assessing accuracy and precision. nist.govnih.gov

The use of CRMs allows laboratories to:

Verify Analyte Identification: By comparing the analytical signature (e.g., mass spectrum, retention time) of a suspected sample with that of a CRM, analysts can confidently identify the presence of this compound. nist.gov

Ensure Accurate Quantitation: CRMs with a certified concentration are used to prepare calibrators and quality control samples, which are fundamental for establishing a reliable calibration curve and ensuring the accuracy of quantitative results. nih.gov

Demonstrate Method Validity: Regulatory and accreditation bodies often require the use of CRMs to demonstrate the validity of analytical methods. nist.gov

The lack of commercially available reference standards for new synthetic cannabinoids and their metabolites is a significant bottleneck, delaying the development and validation of analytical methods. nih.govnih.gov This can hinder the ability of laboratories to detect and report these substances in a timely manner.

To address the challenge of reference material availability, collaborative efforts between forensic laboratories, research institutions, and chemical manufacturers have become increasingly important. In the case of AB-CHMINACA, the rapid emergence of the drug and its associated public health risks necessitated a swift response.

A notable example of such collaboration occurred during an outbreak of acute delirium linked to AB-CHMINACA. Because reference standards for its metabolites were not commercially available at the time, a partnership between an academic laboratory and a chemical company, Cayman Chemical, was crucial. nih.gov This collaboration facilitated the rapid synthesis of predicted metabolites, including M2, enabling investigators to confirm their presence in patient samples and fully characterize the scope of the outbreak. nih.gov

These initiatives are vital for:

Accelerating the Availability of Standards: Collaborative projects can expedite the synthesis and characterization of new metabolite standards.

Disseminating Materials to the Forensic Community: Once synthesized, these standards can be made available to other laboratories, ensuring widespread capability for detection. nabpdistrict1.pharmacy

Supporting Public Health and Safety: By enabling rapid identification of new drug threats, these collaborations play a direct role in public health and safety responses. nih.gov

The UK government has also recognized the importance of providing reference standards to toxicology laboratories to aid in the identification of synthetic cannabinoid receptor agonists in post-mortem toxicology samples, highlighting the critical role of such resources in forensic investigations. www.gov.uk

Importance of Certified Reference Materials in Analytical Validation

Method Validation and Quality Assurance in Metabolite M2 Analysis

The validation of analytical methods is a critical process in forensic toxicology to ensure the reliability and accuracy of results. For this compound, this involves a comprehensive evaluation of several key parameters.

Selectivity and specificity are paramount in forensic analysis to ensure that the analytical method can unequivocally identify and differentiate this compound from other structurally similar compounds, matrix components, or potential interferences. nih.gov This is particularly important given the vast number of synthetic cannabinoids and their metabolites. nih.gov

Analytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are validated to demonstrate a lack of interference from other drugs or endogenous compounds at the retention time of this compound. nih.govtermedia.pl In one study, the analysis of different blank urine samples showed no significant interferences, confirming the method's selectivity. The high resolution and specificity of techniques like LC-MS/MS are crucial for distinguishing between isomers and other closely related compounds. nih.gov

Establishing the linearity of an analytical method is essential for accurate quantification. This involves demonstrating a direct proportional relationship between the concentration of this compound and the instrument's response over a defined range. nih.gov The quantitative range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).

Various studies have established linear ranges for the quantification of AB-CHMINACA and its metabolites in different biological matrices. For instance, in hair analysis, good linearity was achieved for AB-CHMINACA and its metabolites within a range of 5–1000 pg/mg or 10–1000 pg/mg. nih.gov In another study analyzing urine samples, linearity for various synthetic cannabinoid metabolites, including those of AB-CHMINACA, was established between 0.01 and 50.0 ng/mL. A separate method for urine analysis reported a quantification range for this compound from 1 ng/mL (LLOQ) up to a higher limit. mdpi.com

The following table summarizes linearity and quantitative range data from various studies:

| Matrix | Analyte(s) | Linear Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| Hair | AB-CHMINACA and its metabolites | 5–1000 pg/mg or 10–1000 pg/mg | Not specified | nih.gov |

| Urine | Synthetic cannabinoid metabolites | 0.01–50.0 ng/mL | Not specified | |

| Urine | AB-CHMINACA M2 | 1 ng/mL (LLOQ) - ULOQ not specified | >0.990 | mdpi.comdiva-portal.org |

| Blood | AB-CHMINACA | 0.2–10.0 ng/ml | 0.9895 | termedia.pl |

Precision refers to the closeness of repeated measurements, while accuracy indicates how close a measured value is to the true value. Both are fundamental to ensuring the reliability of quantitative results for this compound. nih.gov These parameters are typically assessed at different concentration levels (low, medium, and high) within the linear range.

Assessments include intra-day precision and accuracy (within the same day) and inter-day precision and accuracy (across different days). termedia.pl For the analysis of AB-CHMINACA and its metabolites in hair, intra- and inter-assay precision and accuracy values were reported to be below 15%. nih.gov Similarly, a study on blood analysis found intra-day and inter-day precision values to be within acceptable limits. termedia.pl A comprehensive study on the stability of synthetic cannabinoid metabolites reported accuracies for 24 metabolites in blood and urine to be within 70.8–131% and 75.4–126%, respectively, with precisions not exceeding 16.6% and 27.2%. nii.ac.jp

The following table presents data on precision and accuracy from a study on AB-CHMINACA analysis in blood:

| Parameter | QC1 (0.75 ng/ml) | QC2 (7.50 ng/ml) | Reference |

|---|---|---|---|

| Intra-day Precision (CV%) | 7.7 | 2.9 | termedia.pl |

| Inter-day Precision (CV%) | 12.5 | 7.3 | |

| Intra-day Accuracy (%) | 104.0 | 101.3 | termedia.pl |

| Inter-day Accuracy (%) | 105.3 | 102.7 |

Matrix Effects and Recovery Evaluation

In the quantitative analysis of this compound in biological specimens, matrix effects and extraction recovery are critical parameters that influence the accuracy and reliability of the results. diva-portal.org Matrix effects, which arise from co-eluting endogenous components in the sample, can cause ion suppression or enhancement, leading to an underestimation or overestimation of the analyte concentration. nih.gov Recovery evaluation is essential to determine the efficiency of the extraction process in isolating the target analyte from the complex biological matrix.

Forensic toxicological methods developed for the detection of synthetic cannabinoids and their metabolites routinely evaluate these parameters. diva-portal.org For instance, in the analysis of AB-CHMINACA and its metabolites in blood, matrix effects have been observed, primarily in the form of signal attenuation. termedia.pl To counteract these effects and ensure the quality of analysis, sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. nih.gov

Studies have reported specific validation data for this compound in various matrices. A study developing an analytical method for AB-CHMINACA and its metabolites in hair found no significant variation in matrix effects when using different sources of hair, indicating good method selectivity. nih.gov In a comprehensive study validating a method for 24 synthetic cannabinoid metabolites in whole blood and urine, the matrix effects for the analytes were found to be within 81.8–117% in blood. nii.ac.jp The same study reported recoveries for all metabolites ranging from 71.7–104% in blood and 75.8–104% in urine. nii.ac.jp Another validation in urine for 35 synthetic cannabinoid metabolites, including AB-CHMINACA M2, also demonstrated acceptable recovery and matrix effect values. ntnu.no

The following table summarizes findings on matrix effects and recovery for this compound from various research studies.

Table 1: Matrix Effects and Recovery Data for this compound

| Biological Matrix | Analytical Method | Parameter | Result | Source |

|---|---|---|---|---|

| Whole Blood | LC-MS/MS | Recovery | >50% (for parent AB-CHMINACA) | termedia.pl |

| Whole Blood | LC-MS/MS | Matrix Effect | 81.8–117% (for a panel of 24 metabolites) | nii.ac.jp |

| Whole Blood | LC-MS/MS | Recovery | 71.7–104% (for a panel of 24 metabolites) | nii.ac.jp |

| Urine | LC-MS/MS | Recovery | 75.8–104% (for a panel of 24 metabolites) | nii.ac.jp |

| Urine | UHPLC-QTOF-MS | Recovery (QC Low) | 106% (CV: 4%) | ntnu.no |

| Urine | UHPLC-QTOF-MS | Recovery (QC High) | 105% (CV: 12%) | ntnu.no |

| Urine | UHPLC-QTOF-MS | Matrix Effect (QC Low) | 57% | ntnu.no |

| Urine | UHPLC-QTOF-MS | Matrix Effect (QC High) | 59% | ntnu.no |

Data represents findings for a panel of metabolites including AB-CHMINACA M2 or for the parent compound where specified. CV: Coefficient of Variation; QC: Quality Control.

Stability Studies of this compound in Biological Specimens

The stability of this compound in biological samples is a crucial factor for accurate toxicological interpretation, particularly in forensic cases where samples may be stored for extended periods before analysis. Stability is typically assessed under various conditions, including different temperatures and freeze-thaw cycles, to simulate routine laboratory handling and storage. ojp.gov

Long-term stability studies have been conducted on synthetic cannabinoids and their metabolites in both blood and urine. nii.ac.jpojp.gov Generally, analytes are most stable when frozen, followed by refrigeration, and are least stable at room temperature. ojp.gov In a study evaluating the long-term stability of multiple synthetic cannabinoids, AB-CHMINACA was among the most stable parent compounds in each storage condition (freezer, refrigerator, room temperature). ojp.gov

A comprehensive study on the stability of 24 synthetic cannabinoid metabolites (SCMs) in spiked whole blood and urine found that all SCMs were significantly less stable in blood than in urine. nii.ac.jp However, the study concluded that all 24 metabolites, which included the structural equivalent of AB-CHMINACA M2, were stable at –30℃ for at least 168 days in both spiked fresh blood and urine. nii.ac.jp This highlights that freezing is an important method for preserving the integrity of these metabolites. nii.ac.jp Another study tested the stability of metabolites in urine at 4°C and 25°C, finding most to be stable for several days. diva-portal.org For certified reference material solutions of this compound, a stability of at least 5 years is reported when stored at -20°C. caymanchem.com Stock solutions prepared in the laboratory are recommended for storage at -80°C for up to 6 months or at -20°C for up to 1 month to avoid degradation from repeated freeze-thaw cycles. glpbio.com

The table below summarizes the stability findings for this compound under different conditions.

Table 2: Stability of this compound in Biological Matrices

| Matrix | Storage Temperature | Duration | Finding | Source |

|---|---|---|---|---|

| Spiked Whole Blood | -30°C | 168 days | Stable | nii.ac.jp |

| Spiked Urine | -30°C | 168 days | Stable | nii.ac.jp |

| Spiked Urine | 4°C | 14 days | Generally stable (panel of 34 SCMs) | diva-portal.org |

| Spiked Urine | 25°C | 5 days | Generally stable (panel of 34 SCMs) | diva-portal.org |

| Authentic Blood & Urine | -30°C & -80°C | 1, 3, and 5 years | Stable (panel of 6 SCMs) | nii.ac.jp |

| Blood (general) | Room Temperature | Varies | Least stable condition | ojp.gov |

| Blood (general) | 2°C–8°C (Refrigerator) | Varies | More stable than room temperature | ojp.gov |

SCMs: Synthetic Cannabinoid Metabolites

Table of Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine | This compound |

| N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | AB-CHMINACA |

| N-[[1-(4-fluorobenzyl)-1H-indazol-3-yl]carbonyl]-L-valine | AB-FUBINACA |

| (1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid) | AB-CHMINACA M4 |

| N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | AB-PINACA |

| Diazepam | |

| Hydroxyzine | |

| Cetirizine | |

| Hydrocortisone | |

| Lisinopril | |

| N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide | AB-FUBINACA |

| 5F-MDMB-PICA 3,3-dimethylbutanoic acid | 5F-ADB 3,3-dimethylbutanoic acid |

| 5F-PB-22 3-carboxyindole | |

| 5F-AKB48 N-(4-hydroxypentyl) | |

| AB-CHMINACA 3-carboxyindazole | |

| AB-CHMINACA M1A | |

| AB-PINACA N-pentanoic acid | |

| AKB48 N-(4-hydroxypentyl) | |

| AKB48 N-(5-hydroxypentyl) | |

| AKB48 N-pentanoic acid | |

| BB-22 3-carboxyindole | |

| AM-2201 N-(4-hydroxypentyl) | |

| RCS-4 N-(4-hydroxypentyl)phenol | |

| JWH-018 N-(5-hydroxypentyl) | |

| JWH-018 N-pentanoic acid | |

| JWH-073 N-butanoic acid | |

| 5F-AMB M2 | |

| 5F-AMB M3 | |

| PB-22 5-hydroxypentyl | |

| PB-22 pentanoic acid | |

| PB-22 3-carboxyindole | |

| AB-FUBINACA M4 |

Future Research Directions and Methodological Advancements

Continuous Monitoring and Adaptation of Analytical Strategies for Emerging SCs

The landscape of synthetic cannabinoids is in a constant state of flux, with clandestine laboratories frequently altering chemical structures to evade legal controls. unodc.org This necessitates a proactive and adaptive approach to analytical screening. mdpi.com Current methodologies, while robust, must be continuously updated to incorporate new analogs and their metabolites. tandfonline.com

Forensic laboratories are increasingly moving beyond targeted analyses, which can be quickly rendered obsolete by the introduction of new compounds. Non-targeted data acquisition using high-resolution mass spectrometry (HRMS), such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), offers a significant advantage. cfsre.org This approach allows for the retrospective analysis of data, enabling the identification of previously unknown compounds once reference standards become available. tandfonline.com

The dynamic nature of the illicit drug market requires a strategy of "real-time" identification of novel synthetic cannabinoids. cfsre.org This involves not only the rapid development of analytical methods for new parent compounds but also the swift characterization of their metabolic profiles. Since parent SCs are often present at very low concentrations or are entirely absent in urine samples, identifying their major metabolites, such as AB-CHMINACA metabolite M2, is crucial for confirming consumption. frontiersin.orgnih.gov

Key challenges and future focuses include:

Rapid Method Development: Streamlining the process for developing and validating analytical methods for newly identified SCs and their metabolites. mdpi.com

Information Sharing: Establishing robust networks for the rapid dissemination of information about new SCs among forensic laboratories, public health organizations, and law enforcement agencies.

Monitoring Online Markets: Actively monitoring online vendors and forums to anticipate the emergence of new chemical entities. unodc.org

Integration of In Silico Prediction Models with Experimental Metabolism Studies

Predicting the metabolic fate of novel synthetic cannabinoids before they are even encountered in casework is a promising strategy to stay ahead of the curve. In silico metabolism prediction software can model the biotransformation of a parent drug, providing insights into likely metabolites. nih.govresearchgate.net

These computational models simulate the interactions of a compound with drug-metabolizing enzymes, primarily cytochrome P450 (CYP450) isoforms, to predict sites of hydroxylation, oxidation, and other metabolic reactions. frontiersin.org While these models have shown good concordance with experimental data for some SCs, they are not always completely accurate and may not account for all metabolic pathways. frontiersin.orgnih.gov

Therefore, a synergistic approach that integrates in silico predictions with in vitro and in vivo metabolism studies is the most effective path forward. researchgate.net Human liver microsomes (HLMs) and hepatocytes are considered the gold standard for in vitro metabolism studies, providing a realistic simulation of human metabolic processes. frontiersin.orgmdpi.com

A proposed workflow would involve:

In Silico Prediction: Utilize software to predict the primary metabolites of a newly identified SC. nih.gov

In Vitro Metabolism: Incubate the parent compound with human hepatocytes or HLMs to generate metabolites experimentally. nih.gov

Analytical Characterization: Employ HRMS techniques to identify and structurally elucidate the metabolites formed in vitro. mdpi.com

Comparison and Refinement: Compare the experimental results with the in silico predictions to validate and refine the computational models for future use. nih.gov

This integrated approach can significantly accelerate the identification of relevant biomarkers of exposure, such as this compound, for inclusion in routine analytical methods.

Harmonization of Analytical Protocols Across Research and Forensic Laboratories

The variability in analytical methods and protocols across different laboratories can lead to discrepancies in results and hinder the ability to compare data on a larger scale. mdpi.com Harmonization of analytical protocols is essential for ensuring the consistency, reliability, and comparability of data on synthetic cannabinoids. unodc.orgnih.gov

The United Nations Office on Drugs and Crime (UNODC) has been instrumental in developing and promoting recommended methods for the analysis of synthetic cannabinoids to foster harmonization among national drug analysis laboratories. unodc.orgnih.gov These guidelines provide a framework for developing and validating robust and reliable analytical methods.

Key areas for harmonization include:

Sample Preparation: Standardizing extraction procedures to minimize variability. mdpi.com

Instrumentation and Parameters: While instruments may differ, establishing common performance standards and quality control measures is crucial.

Reference Materials: Ensuring access to and proper use of certified reference materials for both parent compounds and their metabolites. unodc.org

Data Reporting and Interpretation: Developing standardized formats for reporting results and common criteria for the interpretation of data.

Achieving greater harmonization will require collaboration between laboratories, regulatory bodies, and organizations like the Independent Laboratories Institute, which provides guidance on quality assurance practices. ymaws.com

Exploration of Novel Analytical Technologies for Enhanced Metabolite Profiling

While LC-MS and GC-MS are the workhorses of forensic toxicology, the exploration of novel analytical technologies holds the potential for even more comprehensive and sensitive metabolite profiling. cfsre.orgtandfonline.com

Emerging technologies and their potential applications include:

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation that can help to differentiate isomeric metabolites.

Advanced Bioassays: The development of highly sensitive bioassays can be used to screen for the biological activity of metabolites. acs.org For example, a G-protein coupled receptor (GPCR) activation assay can determine if a metabolite retains activity at cannabinoid receptors, providing valuable information about its potential physiological effects. acs.org

Supercritical Fluid Chromatography (SFC)-MS: SFC can offer different selectivity for the separation of complex mixtures of metabolites compared to traditional liquid chromatography.

These advanced techniques, when used in conjunction with established methods, can provide a more complete picture of the metabolic profile of synthetic cannabinoids like AB-CHMINACA, leading to a better understanding of their pharmacology and toxicology.

Q & A

Q. What statistical approaches are recommended for analyzing metabolite concentration-toxicity correlations?

- Answer : Apply multivariate regression models to account for confounding variables (e.g., polydrug use, individual metabolic variability). Use non-parametric tests (e.g., Mann-Whitney U) for skewed data distributions. For longitudinal studies, mixed-effects models can handle repeated measures and missing data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.